molecular formula C25H25F3N2O2 B4776444 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide

2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide

Katalognummer B4776444
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: ZZAJPJMMTDZFJO-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells, a type of immune cell. Inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that is expressed predominantly in B-cells and plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK by 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide blocks these signaling pathways, leading to decreased B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has minimal activity against other kinases, including other members of the Tec family of kinases, such as ITK and TXK. 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models. In vivo studies have demonstrated that 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has significant antitumor activity in various mouse models of B-cell malignancies, with a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide in lab experiments include its potent and selective inhibitory activity against BTK, its good oral bioavailability and pharmacokinetic properties, and its significant antitumor activity in various mouse models of B-cell malignancies. The limitations of using 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide in lab experiments include its limited activity against other kinases, which may limit its efficacy in certain disease settings, and the lack of clinical data in humans, which may limit its translational potential.

Zukünftige Richtungen

For research on 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide include the evaluation of its efficacy in clinical trials in humans, the identification of biomarkers of response to 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide, the investigation of its potential use in combination with other targeted therapies or immunotherapies, and the exploration of its potential use in other disease settings, such as autoimmune diseases and inflammatory disorders.

Wissenschaftliche Forschungsanwendungen

2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide potently inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has significant antitumor activity in various mouse models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.

Eigenschaften

IUPAC Name

(E)-2-cyano-N-cycloheptyl-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N2O2/c26-25(27,28)21-9-5-8-19(14-21)17-32-23-12-6-7-18(15-23)13-20(16-29)24(31)30-22-10-3-1-2-4-11-22/h5-9,12-15,22H,1-4,10-11,17H2,(H,30,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJPJMMTDZFJO-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-cycloheptyl-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.